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Introduction
LY2979165 is an investigational prodrug developed for the potential treatment of

schizophrenia. It is rapidly and extensively converted in the body to its active moiety, 2812223,

a potent and selective orthosteric agonist of the metabotropic glutamate receptor 2 (mGluR2).

The therapeutic rationale for developing an mGluR2 agonist for schizophrenia is rooted in the

glutamate hypothesis of the disorder, which posits that a dysfunction in glutamatergic

neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor,

contributes to the pathophysiology of schizophrenia.

Activation of presynaptic mGluR2 receptors leads to a reduction in glutamate release in key

brain regions implicated in schizophrenia, such as the cortex and limbic areas.[1][2] This

mechanism is thought to counteract the downstream effects of NMDA receptor hypofunction,

which is hypothesized to lead to excessive glutamate release and subsequent neuronal

dysfunction. By modulating this aberrant glutamatergic activity, LY2979165 aims to ameliorate

the symptoms of schizophrenia. This technical guide provides a comprehensive overview of the

available preclinical and clinical data on LY2979165, with a focus on its mechanism of action,

pharmacological properties, and the experimental methodologies used in its evaluation.

Core Data Presentation
In Vitro Pharmacology of Active Moiety (2812223)
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The active component of LY2979165, 2812223, has been characterized in vitro to determine its

binding affinity and functional activity at mGlu receptors.

Receptor Subtype Binding Affinity (Ki) Functional Activity (EC50)

mGluR2 144 nM[3]

Potent agonist activity

reported, specific EC50 value

not publicly available. After a

60 mg single dose of

LY2979165, plasma exposure

and peak concentrations of

2812223 were approximately

four-fold higher than the in

vitro mGlu2 agonist EC50

value.[4]

mGluR3 156 nM[3] Data not publicly available.

Other mGluR Subtypes

Data not publicly available, but

described as a "selective"

mGluR2 agonist.

Data not publicly available.

Phase 1 Clinical Trial Data: Pharmacokinetics of
LY2979165 and Active Moiety (2812223)
Single and multiple ascending dose studies have been conducted in healthy male subjects to

evaluate the safety, tolerability, and pharmacokinetics of orally administered LY2979165.
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Parameter Single Dose (20-150 mg)
Multiple Doses (20-400 mg
once daily)

Cmax (Maximum

Concentration)

Dose-proportional increase in

exposure of 2812223

observed. Specific values not

publicly available.

Minimal accumulation with

once-daily dosing. Specific

values not publicly available.

Tmax (Time to Maximum

Concentration)

Specific values not publicly

available.

Specific values not publicly

available.

AUC (Area Under the Curve)

Dose-proportional increase in

exposure of 2812223

observed. Specific values not

publicly available.

Plasma pharmacokinetics of

2812223 were approximately

linear. Specific values not

publicly available.

Half-life
Specific values not publicly

available.

Specific values not publicly

available.

Metabolism

Extensive conversion of

LY2979165 to the active

moiety 2812223. Minimal

LY2979165 is measurable in

plasma.[4]

Extensive conversion to

2812223.[4]

Food Effect

No effect of food on the

pharmacokinetics of

LY2979165 and 2812223.[4]

Not applicable.

CSF Penetration

After a 60 mg single dose of

LY2979165, the exposure of

2812223 in cerebrospinal fluid

(CSF) was approximately 2-6%

of plasma exposure.[4]

Data not publicly available.

Clinical Pharmacodynamics: Ketamine-Challenge fMRI
Study
A pharmacological magnetic resonance imaging (phMRI) study was conducted in healthy

volunteers to assess the ability of LY2979165 to modulate the brain's response to a ketamine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.researchgate.net/publication/323929564_Group_II_metabotropic_glutamate_receptor_agonist_prodrugs_LY2979165_and_LY2140023_attenuate_the_functional_imaging_response_to_ketamine_in_healthy_subjects
https://www.researchgate.net/publication/323929564_Group_II_metabotropic_glutamate_receptor_agonist_prodrugs_LY2979165_and_LY2140023_attenuate_the_functional_imaging_response_to_ketamine_in_healthy_subjects
https://www.researchgate.net/publication/323929564_Group_II_metabotropic_glutamate_receptor_agonist_prodrugs_LY2979165_and_LY2140023_attenuate_the_functional_imaging_response_to_ketamine_in_healthy_subjects
https://www.researchgate.net/publication/323929564_Group_II_metabotropic_glutamate_receptor_agonist_prodrugs_LY2979165_and_LY2140023_attenuate_the_functional_imaging_response_to_ketamine_in_healthy_subjects
https://www.benchchem.com/product/b1651637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1651637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


challenge, a model used to simulate the hyperglutamatergic state thought to be present in

schizophrenia.

Dose of LY2979165
Brain Regions of Interest
(ROIs)

Effect on Ketamine-
Evoked BOLD Signal

20 mg
Not specified in publicly

available data.

Not specified in publicly

available data.

60 mg

Not specified in publicly

available data, but analysis

was performed across all atlas

regions of interest.

A reduction in the ketamine-

evoked BOLD phMRI signal

was observed relative to

placebo. A relationship was

noted between the reduction of

the BOLD signal and

increasing plasma levels of the

active moiety, 2812223.[5]

Experimental Protocols
In Vitro Functional Assay: [35S]GTPγS Binding
A [35S]GTPγS binding assay is a functional assay used to measure the activation of G protein-

coupled receptors (GPCRs), such as mGluR2, by an agonist. The following is a generalized

protocol for such an assay.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist at the mGluR2

receptor.

Materials:

Cell membranes prepared from a cell line stably expressing the human mGluR2 receptor.

[35S]GTPγS (radioligand).

Guanosine diphosphate (GDP).

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2).
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Test compound (e.g., 2812223) at various concentrations.

Scintillation fluid and a microplate scintillation counter.

Procedure:

Membrane Preparation: Cell membranes expressing the mGluR2 receptor are prepared and

stored at -80°C until use.

Assay Setup: In a 96-well plate, the following are added in order:

Assay buffer.

Cell membranes.

GDP.

Test compound at varying concentrations.

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period

to allow the test compound to bind to the receptors.

Initiation of Reaction: [35S]GTPγS is added to each well to initiate the binding reaction. The

plate is then incubated for an additional period (e.g., 60 minutes) at room temperature.

Termination of Reaction: The reaction is terminated by rapid filtration through a filter mat to

separate the bound from the unbound radioligand.

Scintillation Counting: The filter mat is dried, and scintillation fluid is added. The amount of

bound [35S]GTPγS is quantified using a microplate scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and

Emax values for the test compound.

Clinical Study: Ketamine-Challenge Pharmacological
MRI (phMRI)
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This protocol describes a typical design for a ketamine-challenge phMRI study to evaluate the

effects of a drug like LY2979165.

Objective: To assess the modulatory effects of LY2979165 on the ketamine-induced Blood

Oxygenation Level-Dependent (BOLD) signal in healthy volunteers.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy volunteers.

Procedure:

Screening: Participants undergo a thorough medical and psychological screening to ensure

they are eligible for the study.

Study Visits: Each participant attends multiple study visits, separated by a washout period.

Drug Administration: On each visit, participants receive a single oral dose of either

LY2979165 (e.g., 20 mg or 60 mg) or a matching placebo.

Ketamine Infusion: After a set period following drug administration to allow for absorption,

participants undergo an fMRI scan. During the scan, they receive a sub-anesthetic

intravenous infusion of ketamine.

fMRI Data Acquisition: BOLD fMRI data are acquired throughout the ketamine infusion

period.

Data Analysis: The fMRI data are preprocessed and analyzed to determine the effect of the

different pretreatment conditions (placebo, LY2979165) on the ketamine-induced BOLD

signal changes in various brain regions.

Safety Monitoring: Participants are monitored for any adverse events throughout the study.

Preclinical Animal Model: NMDA Receptor Antagonist-
Induced Hyperactivity
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While no specific preclinical studies using LY2979165 have been publicly detailed, a common

animal model to test the antipsychotic potential of compounds targeting the glutamate system

is the NMDA receptor antagonist-induced hyperactivity model.

Objective: To evaluate the ability of a test compound (e.g., an mGluR2 agonist) to reverse the

locomotor hyperactivity induced by an NMDA receptor antagonist like phencyclidine (PCP) or

MK-801 in rodents.

Animals: Male rodents (e.g., rats or mice).

Materials:

Test compound (mGluR2 agonist).

NMDA receptor antagonist (e.g., PCP or MK-801).

Vehicle control.

Open-field activity chambers equipped with automated photobeam detection systems.

Procedure:

Acclimation: Animals are acclimated to the testing room and the open-field chambers.

Pretreatment: Animals are pretreated with either the test compound or vehicle at a specified

time before the administration of the NMDA receptor antagonist.

Induction of Hyperactivity: Animals are administered the NMDA receptor antagonist (e.g.,

PCP or MK-801) to induce hyperlocomotor activity.

Behavioral Assessment: Immediately following the injection of the NMDA receptor

antagonist, animals are placed in the open-field chambers, and their locomotor activity is

recorded for a set period (e.g., 60-90 minutes).

Data Analysis: The locomotor activity data (e.g., distance traveled, number of beam breaks)

are analyzed to compare the effects of the test compound versus vehicle on the NMDA

receptor antagonist-induced hyperactivity. A significant reduction in hyperactivity by the test

compound would be indicative of potential antipsychotic-like efficacy.
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Caption: mGluR2 Signaling Pathway in Schizophrenia.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1651637?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1651637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Participant Recruitment

Study Visits (Crossover Design)

fMRI Procedure

Data Analysis

Screening of
Healthy Volunteers

Randomization

Visit 1:
Administer LY2979165

or Placebo

Washout Period

Pre-Scan
Preparation

Proceed to fMRI

Visit 2:
Administer alternative

treatment

Proceed to fMRI

fMRI Scan

Intravenous
Ketamine Infusion

BOLD Signal
Acquisition

fMRI Data
Preprocessing

Statistical Analysis:
Compare BOLD response

between conditions

Results:
Effect of LY2979165 on

ketamine-induced activity

Click to download full resolution via product page

Caption: Experimental Workflow for Ketamine-Challenge fMRI.
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Glutamate Hypothesis of Schizophrenia:
NMDA Receptor Hypofunction

Downstream Effect:
Excessive Presynaptic

Glutamate Release

Therapeutic Target:
Presynaptic mGluR2

Mechanism of Action:
Activation of mGluR2 leads to
inhibition of glutamate release

Drug Candidate:
LY2979165 (prodrug of mGluR2 agonist 2812223)

Desired Therapeutic Outcome:
Normalization of Glutamatergic

Neurotransmission and
Amelioration of Schizophrenia Symptoms
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Caption: Rationale for LY2979165 in Schizophrenia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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